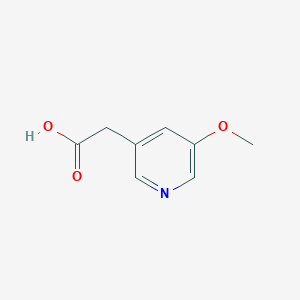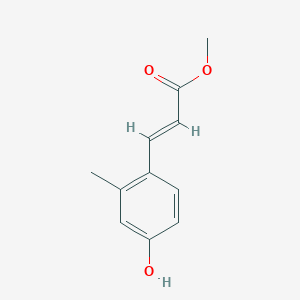![molecular formula C26H26ClN3O B12335388 3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride](/img/structure/B12335388.png)
3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-23-aza-9-azoniaheptacyclo[177115,902,1704,15023,27013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride is a complex organic compound with a unique structure It is known for its applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride involves several steps. The synthetic routes typically include the formation of the heptacyclic core followed by the introduction of the oxa and aza functionalities. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carbonyl compounds, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride has several scientific research applications. In chemistry, it is used as a model compound to study complex ring systems and their reactivity. In biology, it is used in fluorescent labeling and imaging due to its unique optical properties. In medicine, it has potential applications in drug delivery and as a diagnostic tool. The compound’s ability to interact with biological molecules makes it a valuable tool for researchers studying cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to proteins and nucleic acids, affecting their function and activity. The compound’s structure allows it to interact with multiple binding sites, leading to various biological effects. For example, it may inhibit enzyme activity or disrupt cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Compared to other similar compounds, 3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride stands out due to its unique structure and properties. Similar compounds include other heptacyclic systems with oxa and aza functionalities, such as rhodamine derivatives and sulforhodamine dyes. These compounds share some chemical properties but differ in their specific applications and reactivity. The unique combination of rings and heteroatoms in this compound makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H26ClN3O |
|---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride |
InChI |
InChI=1S/C26H26N3O.ClH/c27-15-22-20-13-16-5-1-9-28-11-3-7-18(23(16)28)25(20)30-26-19-8-4-12-29-10-2-6-17(24(19)29)14-21(22)26;/h13-14H,1-12H2;1H/q+1;/p-1 |
InChI Key |
TUIHPLOAPJDCGN-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C#N)CCC7.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12335315.png)


![3-[2-(Diethylamino)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12335331.png)

![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B12335335.png)






